molecular formula C16H19NOS B8706500 N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide

N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide

Cat. No. B8706500
M. Wt: 273.4 g/mol
InChI Key: BAAQMNIXAAUGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05117000

Procedure details

Thiophene (42 g, 0.5 mol), paraldehyde (4.4 g, 0.033 mole) and 4-isopropylbenzamide (16.3 g, 0.1 mol) were added to a mixture of formic acid (40 ml) and 85% phosphoric acid (20 ml) and stirred at a room temperature for three hours. The reaction mixture was extracted with water (70 ml). An organic phase was washed with water (30 ml) and evaporated to dryness with a rotary evaporator. A residue was recrystallized from carbon tetrachloride/petroleum benzine (1:2) to obtain the entitled compound (20.7 g) as a colorless crystal. Yield: 75.8%. Melting point: 100° C.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
75.8%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH3:6][CH:7]1OC(C)OC(C)O1.[CH:15]([C:18]1[CH:26]=[CH:25][C:21]([C:22]([NH2:24])=[O:23])=[CH:20][CH:19]=1)([CH3:17])[CH3:16].P(=O)(O)(O)O>C(O)=O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([NH:24][C:22](=[O:23])[C:21]1[CH:25]=[CH:26][C:18]([CH:15]([CH3:17])[CH3:16])=[CH:19][CH:20]=1)[CH3:7]

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
4.4 g
Type
reactant
Smiles
CC1OC(OC(O1)C)C
Name
Quantity
16.3 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C(=O)N)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at a room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with water (70 ml)
WASH
Type
WASH
Details
An organic phase was washed with water (30 ml)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
A residue was recrystallized from carbon tetrachloride/petroleum benzine (1:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C(=CC=C1)C(C)NC(C1=CC=C(C=C1)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 75.8%
YIELD: CALCULATEDPERCENTYIELD 229.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.